2-Amino-1,3-benzoxazole-6-carboxylic acid

Description

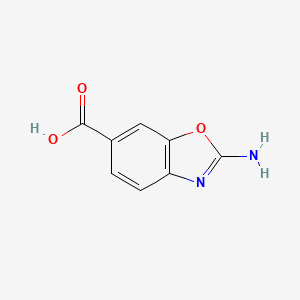

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHCJMXVFSPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-81-7 | |

| Record name | 2-amino-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on.

Cellular Effects

The cellular effects of 2-Amino-1,3-benzoxazole-6-carboxylic acid are currently unknown due to limited research. Benzoxazole derivatives have been shown to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation.

Activité Biologique

2-Amino-1,3-benzoxazole-6-carboxylic acid (ABCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H6N2O3

- Molecular Weight : 178.15 g/mol

ABCA exhibits its biological activity primarily through interactions with various enzymes and proteins involved in critical cellular processes. Notable targets include:

- DNA Topoisomerases : Enzymes that manage DNA supercoiling and entanglement, crucial for DNA replication and transcription.

- Protein Kinases : Enzymes that modify other proteins by chemically adding phosphate groups, influencing various signaling pathways.

- Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, affecting gene expression.

- Cyclooxygenases (COX) : Enzymes involved in the inflammatory response.

- Cholinesterases : Enzymes that break down neurotransmitters, impacting nervous system functions.

These interactions suggest that ABCA may have potential applications in cancer therapy and anti-inflammatory treatments due to its ability to modulate pathways associated with cell proliferation and inflammation .

Biological Activities

ABCA has been investigated for several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

-

Anticancer Activity : Research indicates that ABCA has moderate to significant cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit COX activity, which is integral to the inflammatory response .

Table 1: Summary of Biological Activities of ABCA

Recent Research Insights

- Cytotoxicity Studies :

- Synthetic Approaches :

- Potential Drug Development :

Applications De Recherche Scientifique

2-Amino-1,3-benzoxazole-6-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3 . It features a benzoxazole ring structure with an amino group at the 2-position and a carboxylic acid group at the 6-position .

Structural Information

Key structural features of this compound include :

- Molecular Formula C8H6N2O3

- SMILES Notation C1=CC2=C(C=C1C(=O)O)OC(=N2)N

- InChI InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)

- IUPAC Name: this compound

Applications

2-Amino-1,3-benzoxazole derivatives are potent inhibitors of Spns2-mediated S1P release . Studies have revealed that fused heterocycles (2-aminobenzoxazole) bearing a pyrrolidine head group and a decyl tail are potent in inhibiting Spns2 .

- Spns2 Inhibition: 2-aminobenzoxazoles can act as inhibitors of Sphingosine-1-phosphate (S1P) release, which is mediated by Spns2 . An example is SLB1122168 (33p), which has an IC50 of 94 ± 6 nM .

- Lymphopenia Induction: Administration of Spns2 inhibitor 33p to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, showing a pharmacodynamic indication of Spns2 inhibition .

- Potential Therapeutic Applications: Spns2 might be a useful drug target, and 2-aminobenzoxazoles can be employed to explore the therapeutic potential of targeting Spns2 and the physiological consequences of selective S1P export inhibition . Spns2 deficiency in kidney perivascular cells has been shown to ameliorate kidney fibrosis through modulation of inflammatory cells .

Synthesis of Benzoxazoles

Various synthetic strategies for benzoxazole derivatives have been developed, with 2-aminophenol being a key starting material :

- Condensation with Aldehydes: 2-aminophenol can undergo condensation reactions with aromatic aldehydes using catalysts like mesoporous titania–alumina mixed oxide (MTAMO) to yield 2-substituted benzoxazoles .

- Reaction with 1-Formyl-9H-pyrido[3,4-b] indole: 2-aminophenol can react with 1-formyl-9H-pyrido[3,4-b] indole, catalyzed by nano-ZnO, to synthesize a β-carboline scaffold consisting of benzoxazole .

- Oxidative Coupling: Methyl-3-amino-4-hydroxyphenylacetate can undergo oxidative coupling with aldehydes, catalyzed by lead tetraacetate, to synthesize 2-substituted benzoxazole acetic acid derivatives . These derivatives have shown cytotoxic activity against cancer cell lines .

Safety Information

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Core Heterocycle Differences: Benzoxazole vs. Benzothiazole: The substitution of oxygen (benzoxazole) with sulfur (benzothiazole, as in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate) alters electronic properties. Sulfur’s lower electronegativity increases lipophilicity and may enhance membrane permeability in biological systems . Benzoxazole vs.

Functional Group Impact: Carboxylic Acid vs. Ester: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate’s ester group (-COOEt) offers hydrolytic stability compared to the free carboxylic acid, which may influence bioavailability and synthetic utility . Amino Group Position: In 6-amino-[1,1-biphenyl]-2-carboxylic acid, the amino group is meta to the carboxylic acid on a biphenyl scaffold, contrasting with the ortho positioning in the benzoxazole analog.

Substituent Effects: Methyl vs. Amino Groups: 2-Methyl-1,3-benzoxazole-6-carboxylic acid lacks the amino group, reducing its hydrogen-bond donor capacity and altering reactivity in coupling reactions (e.g., amide bond formation) . Fluorine Substitution: The difluoro and methyl groups in the benzo[d][1,3]dioxole derivative enhance metabolic stability and modulate acidity of the carboxylic acid .

Méthodes De Préparation

Preparation Methods Analysis

Synthetic Strategies Using 2-Aminophenol Derivatives

One of the most common synthetic routes to benzoxazole derivatives, including 2-amino-substituted benzoxazoles, involves the use of 2-aminophenol as a key starting material. The benzoxazole ring is typically formed by cyclization reactions between 2-aminophenol and various electrophilic substrates such as aldehydes or cyanating agents.

Cyclization with Electrophilic Cyanating Agents

A highly effective method to synthesize 2-aminobenzoxazoles involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous electrophilic cyanating agent, in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O). This method provides operational simplicity, uses nontoxic reagents, and affords good to excellent yields of the desired 2-aminobenzoxazole derivatives.

- Reaction conditions: Typically, o-aminophenol (0.18 mmol) is reacted with NCTS and BF3·Et2O in 1,4-dioxane under reflux for 25-30 hours.

- Yields: Optimized conditions yield up to 87% conversion to the desired product.

- Scale-up: The reaction can be scaled up to 5 mmol with only a slight reduction in yield.

Table 1. Optimization of Reaction Conditions for 2-Aminobenzoxazole Synthesis Using NCTS

| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature | Conversion to Product (%) |

|---|---|---|---|---|

| 1 | 3 | 3 | Reflux | 86 |

| 2 | 3 | 3 | 100 °C | 39 |

| 3 | 3 | 2 | Reflux | 75 |

| 4 | 3 | 1.5 | Reflux | 87 |

| 5 | 3 | 1.2 | Reflux | 54 |

| 6 | 2 | 1.5 | Reflux | 90 |

| 7 | 1 | 1.5 | Reflux | 71 |

Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF3·Et2O, 1,4-dioxane, 30 h. Conversion estimated by LC–MS.

This method proceeds via activation of the cyanating agent by BF3·Et2O, facilitating nucleophilic attack by the amino group of 2-aminophenol, followed by cyclization and elimination of the sulfonamide residue to form the benzoxazole ring.

Smiles Rearrangement-Based Synthesis

An alternative approach to prepare N-substituted 2-aminobenzoxazoles involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction. This method is particularly useful for functionalizing benzoxazole-2-thiol derivatives.

Amination via Smiles Rearrangement

- Starting materials: Benzoxazole-2-thiol is reacted with chloroacetyl chloride and various amines in the presence of bases such as potassium carbonate or triethylamine.

- Conditions: Reactions are typically conducted in solvents like dimethylformamide (DMF) or toluene, at temperatures ranging from reflux to 160 °C, sometimes enhanced by microwave irradiation.

- Yields: The method affords N-substituted 2-aminobenzoxazoles in good yields (58–83%), although steric hindrance on the amine can reduce yields.

Table 2. Selected Results of Smiles Rearrangement for Benzoxazole Amination

| Entry | Chloride (equiv) | Base (equiv) | Temperature | Time (h) | Solvent | Product Ratio (Substituted:Disulfide) (%) |

|---|---|---|---|---|---|---|

| 1 | 1.2 | Cs2CO3 (3.2) | 160 (MW) | 1/2 | DMF | 57:0 |

| 2 | 1.2 | Cs2CO3 (3.2) | 160 | 8 | DMF | 58:0 |

| 3 | 1.7 | Cs2CO3 (3.2) | 160 (MW) | 1/2 | DMF | 31:0 |

| 7 | 1.2 | DBU (3.2) | Reflux | 2 | MeCN | 0:95 |

MW = microwave irradiation; Product ratio estimated by LC–MS.

The reaction mechanism involves initial S-alkylation of benzoxazole-2-thiol, followed by intramolecular nucleophilic attack of the nitrogen atom on the benzoxazole ring carbon, forming a spiro intermediate. Rearomatization and alkaline hydrolysis then afford the N-substituted aminobenzoxazole.

Nanocatalyzed Synthesis Using 2-Aminophenol

Another approach involves the reaction of 2-aminophenol with aldehydes catalyzed by nanomaterials such as nano-ZnO in solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C). This method is operationally simple with easy workup but often suffers from low to moderate yields and requires high temperatures.

- Advantages: Simple operation and catalyst recovery.

- Drawbacks: Lower yields and need for high reaction temperatures.

This method is less favored for the preparation of 2-amino-1,3-benzoxazole-6-carboxylic acid specifically but is relevant for benzoxazole derivatives in general.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Electrophilic Cyanation (NCTS) | o-Aminophenol | NCTS, BF3·Et2O | Reflux in 1,4-dioxane, 25-30 h | Up to 87 | Nonhazardous reagents, scalable | Long reaction time |

| Smiles Rearrangement | Benzoxazole-2-thiol, amines | Chloroacetyl chloride, bases | DMF or toluene, reflux or MW | 58–83 | Metal-free, wide amine scope | Steric hindrance affects yield |

| Nanocatalyzed Aldehyde Condensation | 2-Aminophenol, aldehydes | Nano-ZnO catalyst, DMF | 100 °C, moderate time | Moderate | Simple workup, catalyst reusable | High temperature, lower yields |

Detailed Research Findings

- The electrophilic cyanation method using NCTS and BF3·Et2O has been demonstrated to efficiently produce 2-aminobenzoxazoles with good yields and operational simplicity. The method is amenable to scale-up, making it attractive for industrial applications.

- The Smiles rearrangement approach enables the synthesis of N-substituted analogues with a broad scope of amines. The reaction conditions can be tuned to favor substitution over disulfide formation, and microwave irradiation can accelerate the process. This metal-free approach is environmentally friendly and cost-effective.

- Nanocatalyzed methods, while innovative, currently face challenges such as lower yields and the necessity for elevated temperatures, limiting their practical utility for this compound preparation.

Q & A

Q. What are the established synthetic routes for 2-amino-1,3-benzoxazole-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, Dunwell et al. (1975a) reported using 2-aryl-5-benzoxazolealkanoic acid precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the benzoxazole core . Key variables include temperature (80–120°C) and solvent polarity, which impact cyclization efficiency. Lower yields (<50%) are observed with electron-withdrawing substituents due to steric hindrance .

Q. What purification and characterization methods are recommended for isolating this compound?

Recrystallization from ethanol/water mixtures is commonly used to achieve >95% purity . Characterization via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and ¹H/¹³C NMR (DMSO-d₆, δ ~6.5–8.2 ppm for aromatic protons) is critical. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 192.1 [M+H]⁺ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidelines: use PPE (gloves, lab coats), avoid inhalation (dust/vapor), and work in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) provides precise bond lengths and angles. For example, Shi et al. (2009) resolved the co-crystal structure of a benzothiazole analog, revealing hydrogen-bonding networks (N–H···O, 2.85 Å) critical for stability . Such data clarify tautomeric forms and packing motifs in solid-state studies .

Q. How can researchers address discrepancies in reported biological activities of benzoxazole derivatives?

Contradictions in anti-inflammatory or antimicrobial activity often arise from assay variability (e.g., cell lines, IC₅₀ protocols). Kaur et al. (2018) recommend standardized COX-2 inhibition assays (e.g., human recombinant enzyme) and comparative dose-response studies to validate selectivity . Solubility differences (DMSO vs. PBS) may also skew results .

Q. What advanced spectroscopic techniques elucidate solvatochromic behavior in benzoxazole-based fluorophores?

Time-resolved fluorescence and UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) reveal excited-state intramolecular charge transfer (ICT). Guzow et al. (2005a) demonstrated that 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine derivatives exhibit λₑₘ shifts >50 nm, correlating with solvent dielectric constants .

Q. How do molecular docking studies predict the binding affinity of this compound derivatives to therapeutic targets?

Docking software (AutoDock Vina, Schrödinger) models interactions with active sites. For COX-2 inhibitors, Kaur et al. (2018) identified hydrogen bonds between the carboxylic acid group and Arg120/His90 residues, with docking scores (<−8.0 kcal/mol) correlating with experimental IC₅₀ values .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours) .

- Data Validation : Cross-reference crystallographic data with DFT calculations (e.g., Gaussian09) to confirm electronic properties .

- Biological Assays : Include positive controls (e.g., indomethacin for COX-2) and replicate experiments (n ≥ 3) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.